![molecular formula C4H3ClN2O B046037 6-Chloropyrimidin-2(1H)-one CAS No. 80927-55-5](/img/structure/B46037.png)
6-Chloropyrimidin-2(1H)-one
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Overview
Description
“6-Chloropyrimidin-2(1H)-one” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of “6-Chloropyrimidin-2(1H)-one” related compounds has been studied in various contexts. For instance, the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, one of which was 6-chloro-2,4-diaminopyrimidine 3-N-oxide .
Molecular Structure Analysis
The molecular structure of “6-Chloropyrimidin-2(1H)-one” is characterized by a pyrimidine ring substituted with a chlorine atom and two carbonyl groups .
Chemical Reactions Analysis
In one study, the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, one of which was 6-chloro-2,4-diaminopyrimidine 3-N-oxide .
Scientific Research Applications
Fischer Hepp Type Rearrangement in Pyrimidines
“6-Chloropyrimidin-2(1H)-one” has been used in the first example of the Fischer Hepp type rearrangement in pyrimidines . This rearrangement process is a significant reaction in organic chemistry, and the use of “6-Chloropyrimidin-2(1H)-one” in this context expands its potential applications in the field of synthetic chemistry .
Synthesis of N-Benzyl-6-chloro-2-methylpyrimidin-4-amine
This compound is synthesized using “6-Chloropyrimidin-2(1H)-one” as a starting material . The resulting compound has potential applications in medicinal chemistry due to its structural similarity to many biologically active compounds .
Synthesis of N-Benzyl-6-chloro-2-methylthiopyrimidin-4-amine
“6-Chloropyrimidin-2(1H)-one” is also used in the synthesis of N-Benzyl-6-chloro-2-methylthiopyrimidin-4-amine . This compound could have potential applications in the development of new pharmaceuticals .
Synthesis of 6-Chloro-N-(4-methoxybenzyl)-2-methylthiopyrimidin-4-amine
This compound is another product that can be synthesized using "6-Chloropyrimidin-2(1H)-one" . The resulting compound could be used in the development of new drugs .
Synthesis of N-Butyl-6-chloro-2-methylthiopyrimidin-4-amine
“6-Chloropyrimidin-2(1H)-one” is used in the synthesis of N-Butyl-6-chloro-2-methylthiopyrimidin-4-amine . This compound could have potential applications in medicinal chemistry .
5-Lipoxygenase Inhibitor
“6-Chloropyrimidin-2(1H)-one” is used in the synthesis of 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52), a novel type of 5-lipoxygenase inhibitor . This could have potential applications in the treatment of diseases related to 5-lipoxygenase, such as asthma and arthritis .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-diamine 6-chloro-pyrimidine, are used in the preparation of piperazinyl oxazolidinone derivatives . These derivatives have a wide range of biological activities, suggesting that 6-Chloropyrimidin-2(1H)-one may also interact with various biological targets.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and moderate lipophilicity , which may suggest good bioavailability for 6-Chloropyrimidin-2(1H)-one.
Future Directions
The future directions for “6-Chloropyrimidin-2(1H)-one” could involve further studies on its synthesis, properties, and potential applications. For instance, imidazo[1,2-a]pyridines, which are structurally similar to pyrimidines, have been attracting substantial interest due to their potential pharmaceutical applications .
properties
IUPAC Name |
6-chloro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNGYWHLLJFNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531552 |
Source
|
Record name | 6-Chloropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidin-2(1H)-one | |
CAS RN |
80927-55-5 |
Source
|
Record name | 6-Chloropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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